![molecular formula C24H19N B14254775 9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole CAS No. 488148-24-9](/img/structure/B14254775.png)
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole is a tricyclic aromatic compound that consists of two benzene rings fused on either side of a nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 1-bromo-2-(naphthalen-1-yl)ethane as the starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Procedure: The carbazole is dissolved in DMF, and potassium carbonate is added to the solution. 1-Bromo-2-(naphthalen-1-yl)ethane is then added dropwise to the reaction mixture. The reaction is heated to 110°C and stirred for several hours.
Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent, such as dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbazole-quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Aplicaciones Científicas De Investigación
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound without the naphthalen-1-yl-ethyl group.
Naphthalene: A simpler aromatic compound with two fused benzene rings.
Indole: Another heterocyclic aromatic compound with a nitrogen atom in the ring structure.
Uniqueness
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole is unique due to the combination of the carbazole and naphthalene moieties, which enhances its chemical stability, photophysical properties, and potential applications in various fields. The presence of the naphthalen-1-yl-ethyl group also allows for additional functionalization and derivatization, making it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
488148-24-9 |
|---|---|
Fórmula molecular |
C24H19N |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
9-(2-naphthalen-1-ylethyl)carbazole |
InChI |
InChI=1S/C24H19N/c1-2-11-20-18(8-1)9-7-10-19(20)16-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15H,16-17H2 |
Clave InChI |
XRUIUARCXHQPRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
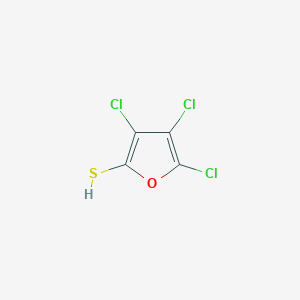
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
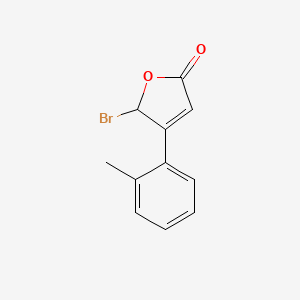
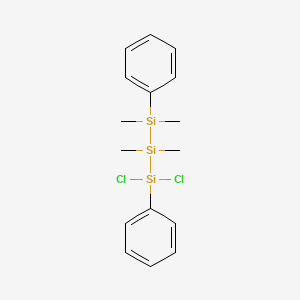
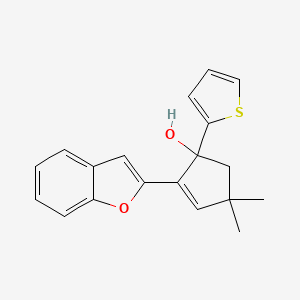
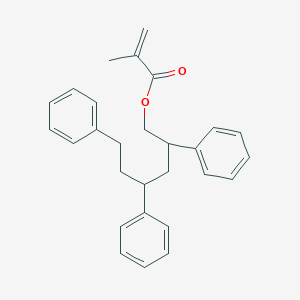
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
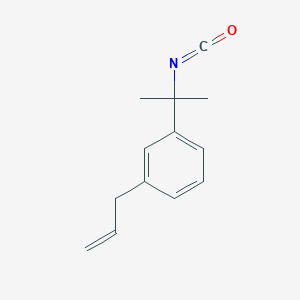
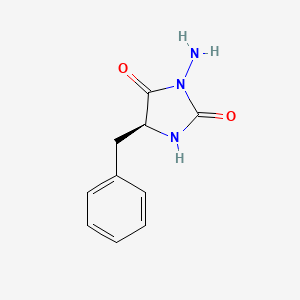
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
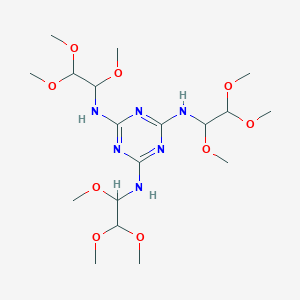
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
